molecular formula C6H4B2F4O4 B14211517 Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- CAS No. 784170-29-2

Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis-

Cat. No.: B14211517
CAS No.: 784170-29-2
M. Wt: 237.71 g/mol
InChI Key: PNOBGYKZWAZPSQ-UHFFFAOYSA-N
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Description

Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- is a specialized organoboron compound characterized by the presence of boronic acid groups attached to a tetrafluorinated phenylene ring. This compound is notable for its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- typically involves the hydroboration of tetrafluorinated phenylene precursors. The addition of a boron-hydrogen bond over an alkene or alkyne to yield the corresponding alkyl or alkenylborane is a common route . This process is generally rapid and allows for the exploration of organoborane chemistry.

Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced catalytic systems to ensure high yield and purity. The Suzuki–Miyaura coupling reaction is a widely applied method for the synthesis of such organoboron compounds . This reaction is favored due to its mild reaction conditions and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions: Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- undergoes various chemical reactions, including:

    Oxidation: Conversion to boronic esters or acids.

    Reduction: Formation of boranes.

    Substitution: Reactions with halides or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Often uses reducing agents such as lithium aluminum hydride.

    Substitution: Commonly employs halides or other nucleophiles under mild conditions.

Major Products: The major products formed from these reactions include boronic esters, boranes, and substituted boronic acids .

Mechanism of Action

The mechanism by which boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- exerts its effects involves the interaction of its boronic acid groups with various molecular targets. These interactions often lead to the formation of stable boronate esters, which can inhibit enzyme activity or alter molecular pathways. The compound’s ability to form reversible covalent bonds with diols and other nucleophiles is central to its mechanism of action .

Comparison with Similar Compounds

Uniqueness: Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- is unique due to its tetrafluorinated phenylene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .

Biological Activity

Boronic acids are a significant class of compounds in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols and their diverse biological activities. The compound Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- is particularly noteworthy for its potential applications in various therapeutic areas. This article delves into the biological activities associated with this compound, supported by data tables and case studies.

1. Overview of Boronic Acids

Boronic acids possess Lewis acid properties and can interact with biological molecules, making them useful in drug design. Their ability to form stable complexes with biomolecules allows them to function as enzyme inhibitors, particularly in the context of β-lactamase inhibitors and other therapeutic targets.

2. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of boronic acids. For instance, research has shown that certain boronic acid derivatives exhibit significant activity against various bacterial strains.

Table 1: Antibacterial Activity of Boronic Acid Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Compound AE. coli6.50 mg/mL12.00 mg/mL
Compound BS. aureus4.20 mg/mL8.50 mg/mL
Compound CKlebsiella pneumoniae5.00 mg/mL10.00 mg/mL

The compound (3,4,5,6-tetrafluoro-1,2-phenylene)bis-boronic acid has been evaluated for its antibacterial properties against strains like Escherichia coli and Staphylococcus aureus, demonstrating promising results comparable to established antibiotics .

3. Anticancer Properties

Boronic acids have also been investigated for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer progression.

Case Study: Anticancer Activity Assessment

A study examined the cytotoxic effects of various boronic acid derivatives on cancer cell lines such as MCF-7 (breast cancer). The results indicated that the compound exhibited a high cytotoxic effect with an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 cells while showing minimal toxicity to healthy cell lines .

4. Enzyme Inhibition Activities

Boronic acids are known for their role as enzyme inhibitors, particularly in inhibiting serine proteases and β-lactamases.

Table 2: Enzyme Inhibition Activities of Boronic Acid Derivatives

Enzyme TypeIC50 Value (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antithyrosinase11.52 ± 0.46

The inhibition profiles indicate a strong potential for therapeutic applications in neurodegenerative diseases through acetylcholinesterase inhibition .

5. Antioxidant Activity

In addition to antimicrobial and anticancer properties, boronic acids exhibit antioxidant activities which contribute to their therapeutic profile.

Table 3: Antioxidant Activity Assessment

MethodIC50 Value (µg/mL)
ABTS Radical Scavenging0.11 ± 0.01
DPPH Free Radical Scavenging0.14 ± 0.01
CUPRAC1.73 ± 0.16

These findings suggest that the compound may be beneficial in formulations aimed at reducing oxidative stress .

6. Conclusion

The compound Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- demonstrates significant biological activity across various domains including antibacterial, anticancer, enzyme inhibition, and antioxidant properties. These characteristics position it as a valuable candidate for further research and development in pharmaceutical applications.

The ongoing exploration of boronic acids in medicinal chemistry continues to yield promising results that may lead to innovative therapeutic strategies against a range of diseases.

Q & A

Q. Basic: What synthetic strategies are commonly employed to synthesize (3,4,5,6-tetrafluoro-1,2-phenylene)bis-boronic acid?

Answer:
Synthesis typically involves multi-step functionalization of fluorinated aromatic precursors. A common approach is halogen-metal exchange followed by boronation. For example, fluorinated benzene derivatives are treated with organolithium or Grignard reagents to generate intermediates, which are then reacted with boronating agents like trimethyl borate. Acyl chloride coupling (as seen in dimeric boronic acid probe synthesis) can also install boronic acid groups onto fluorinated scaffolds . Purification often requires recrystallization or chromatography under inert conditions to prevent oxidation or trimerization.

Q. Basic: Which analytical techniques are most reliable for characterizing boronic acid derivatives, and what challenges arise during analysis?

Answer:
Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is highly effective, particularly when using 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent. DHB facilitates in situ esterification, preventing trimerization/dehydration artifacts common in free boronic acids . Nuclear magnetic resonance (NMR) spectroscopy (¹¹B and ¹⁹F NMR) is critical for structural confirmation. Challenges include boroxine formation during MS and signal splitting in NMR due to fluorine's quadrupolar effects.

Q. Advanced: How can researchers mitigate boronic acid trimerization during MALDI-MS analysis of peptides with multiple boronic acid moieties?

Answer:
Derivatization with diols (e.g., pinacol) to form cyclic boronic esters prior to analysis prevents trimerization. Alternatively, on-plate esterification using DHB matrix enables direct analysis by stabilizing boronic acids as esters, eliminating dehydration byproducts. For branched peptides, DHB-modified esters allow sequencing via MALDI-MS/MS, even from single-bead libraries .

Q. Advanced: What design principles optimize boronic acid-based fluorescent biosensors for Gram-positive bacterial detection?

Answer:
Key principles include:

  • Surface Functionalization: Carbon dots (C-dots) functionalized with boronic acid groups target bacterial glycolipids via boronate-diol interactions.
  • Specificity Optimization: Fluorination or electron-withdrawing substituents enhance binding to Gram-positive bacteria’s teichoic acids.
  • Signal Amplification: Incorporating fluorophores with aggregation-induced emission (AIE) properties improves sensitivity. Validation requires comparative binding assays against Gram-negative strains and controls lacking diol-rich surfaces .

Q. Basic: What role do boronic acids play in drug discovery, and how are they incorporated into therapeutic agents?

Answer:
Boronic acids act as reversible covalent inhibitors, enhancing binding affinity and pharmacokinetics. Common strategies include:

  • Proteasome Inhibition: Dipeptidyl boronic acids (e.g., Bortezomib) mimic peptide substrates, forming stable complexes with catalytic threonine residues.
  • Bioisosterism: Boronic acids replace carboxyl or carbonyl groups to improve metabolic stability.
  • Targeted Delivery: Conjugation with peptides or antibodies leverages boronate-diol interactions for site-specific drug release .

Q. Advanced: How does the fluorination pattern of (3,4,5,6-tetrafluoro-1,2-phenylene)bis-boronic acid influence its electronic properties and reactivity?

Answer:
Tetrafluoro substitution increases electron deficiency at the boron center, enhancing Lewis acidity and stabilizing boronate esters. Fluorine’s inductive effect also reduces boronic acid pKa, improving solubility in aqueous media. Computational studies (DFT) reveal fluorine’s role in modulating frontier molecular orbitals, which is critical for designing electrophilic warheads in covalent inhibitors .

Q. Basic: What are the thermal degradation pathways of aromatic boronic acids, and how can stability be assessed?

Answer:
Thermogravimetric analysis (TGA) under nitrogen/air identifies degradation steps. Boronic acids decompose via:

  • Dehydration: Formation of boroxines (~150–250°C).
  • Oxidative Degradation: B-O bond cleavage at higher temperatures (>300°C).
    Stability correlates with substituents: electron-withdrawing groups (e.g., fluorine) delay decomposition. Pyrene-derived boronic acids show exceptional stability up to 600°C .

Q. Advanced: What computational methods guide the rational design of boronic acid-containing drugs?

Answer:

  • Docking Simulations: Predict binding modes to enzymes (e.g., proteasomes, serine hydrolases).
  • Quantum Mechanical (QM) Calculations: Assess boron’s electrophilicity and transition-state stabilization.
  • Molecular Dynamics (MD): Evaluate boronate ester stability in physiological conditions. These methods informed the design of α-amino boronic acid protease inhibitors .

Q. Advanced: How can multi-functional boronic acid derivatives be synthesized for dual-targeting applications?

Answer:
Scaffold diversification via click chemistry (e.g., azide-alkyne cycloaddition) enables modular assembly. For example, bis-MPA cores functionalized with azide/alkyne groups allow sequential installation of boronic acid units and fluorescent tags. Orthogonal protection strategies (e.g., Boc deprotection) ensure regioselective coupling .

Q. Basic: What safety precautions are essential when handling fluorinated boronic acids?

Answer:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Use fume hoods due to potential release of HF during decomposition.
  • Storage: Under inert gas (Ar/N₂) at 0–6°C to prevent moisture-induced trimerization. Spill management requires neutralization with sodium bicarbonate .

Properties

CAS No.

784170-29-2

Molecular Formula

C6H4B2F4O4

Molecular Weight

237.71 g/mol

IUPAC Name

(2-borono-3,4,5,6-tetrafluorophenyl)boronic acid

InChI

InChI=1S/C6H4B2F4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h13-16H

InChI Key

PNOBGYKZWAZPSQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C(=C1F)F)F)F)B(O)O)(O)O

Origin of Product

United States

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